molecular formula C16H14N2OS B12519862 2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole CAS No. 677343-19-0

2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole

Cat. No.: B12519862
CAS No.: 677343-19-0
M. Wt: 282.4 g/mol
InChI Key: GCBXCOHMJREUKS-UHFFFAOYSA-N
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Description

2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 4-[(4-methoxyphenyl)sulfanyl]phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)sulfanyl]benzaldehyde
  • 2-(4-benzoylphenoxy)-1H-imidazole
  • 4,5-diphenyl-1H-imidazole

Uniqueness

2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole is unique due to the presence of both the imidazole ring and the 4-[(4-methoxyphenyl)sulfanyl]phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

677343-19-0

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)sulfanylphenyl]-1H-imidazole

InChI

InChI=1S/C16H14N2OS/c1-19-13-4-8-15(9-5-13)20-14-6-2-12(3-7-14)16-17-10-11-18-16/h2-11H,1H3,(H,17,18)

InChI Key

GCBXCOHMJREUKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NC=CN3

Origin of Product

United States

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